4,4-Dimethylpiperidine-3-carboxylic acid hydrochloride
Description
Properties
IUPAC Name |
4,4-dimethylpiperidine-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c1-8(2)3-4-9-5-6(8)7(10)11;/h6,9H,3-5H2,1-2H3,(H,10,11);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZABHPBIZVOVZSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNCC1C(=O)O)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2174008-23-0 | |
| Record name | 4,4-dimethylpiperidine-3-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethylpiperidine-3-carboxylic acid hydrochloride typically involves the reaction of 4,4-dimethylpiperidine with a carboxylating agent under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the carboxylation process. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process may include additional purification steps such as recrystallization or chromatography to obtain the desired product in its pure form .
Chemical Reactions Analysis
Types of Reactions
4,4-Dimethylpiperidine-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Anticancer Research
4,4-Dimethylpiperidine-3-carboxylic acid hydrochloride has been investigated for its potential as an anticancer agent. Studies indicate that derivatives of this compound can inhibit specific kinases involved in cancer progression.
Case Study: ERK5 Kinase Inhibition
A study demonstrated that compounds related to this compound exhibited potent inhibition of the ERK5 kinase, which is implicated in various cancers. The structure-activity relationship (SAR) analysis revealed that modifications to the piperidine ring enhanced potency and selectivity against cancer cell lines, including breast and renal cancers .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound A | 0.3 | MDA-MB-231 |
| Compound B | 22.3 | A498 |
| Compound C | 25.0 | SJSA-1 |
Antiviral Activity
Research has shown that derivatives of this compound possess moderate antiviral properties against specific viral targets.
Case Study: Antiviral Efficacy
In a study evaluating the antiviral potential of structurally similar compounds, EC50 values ranged from 130 to 263 µM against viral infections, indicating a promising avenue for further development .
Enzyme Inhibition
The compound has been noted for its ability to inhibit various enzymes, making it a candidate for therapeutic applications.
Example: Tyrosinase Inhibition
Kinetic studies revealed that compounds based on the piperidine structure significantly reduced tyrosinase activity, suggesting potential applications in cosmetic formulations aimed at skin lightening .
Antimicrobial Properties
This compound exhibits antimicrobial activities, particularly against bacterial pathogens.
Case Study: Efficacy Against Bacteria
Research indicated that the compound effectively inhibited Escherichia coli growth at concentrations around 50 µM, demonstrating its potential as an antibacterial agent .
Safety Profile
While exploring its applications, it is crucial to consider the safety profile of this compound:
| Hazard Classification | Description |
|---|---|
| Acute Tox. 4 | Harmful if swallowed |
| Skin Irrit. 2 | Causes skin irritation |
| Eye Irrit. 2A | Causes serious eye irritation |
Mechanism of Action
The mechanism of action of 4,4-Dimethylpiperidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can influence various biochemical pathways, leading to the desired therapeutic or chemical effects .
Comparison with Similar Compounds
Rigidity vs. Flexibility
- The 4,4-dimethyl groups in the target compound impose steric hindrance, reducing conformational flexibility compared to non-methylated analogs like 1-phenylpiperidine-4-carboxylic acid hydrochloride . This rigidity may enhance selectivity in target binding but reduce solubility in non-polar solvents.
- Fluorinated analogs (e.g., 3,3-difluoro and 4,4-difluoro derivatives) exhibit increased electronegativity and metabolic stability, making them preferable for CNS-targeting drugs .
Salt Form and Solubility
Functional Group Diversity
- Carboxylic acid derivatives (e.g., 1-phenylpiperidine-4-carboxylic acid hydrochloride) are often utilized as zwitterionic motifs in drug design, while ester derivatives (e.g., methyl/ethyl carboxylates) serve as prodrugs or synthetic intermediates .
Research Implications
- Toxicological Profiles: Piperidine hydrochlorides generally exhibit moderate acute toxicity (e.g., diphenoxylate hydrochloride in ), necessitating rigorous safety evaluations for the target compound .
Biological Activity
4,4-Dimethylpiperidine-3-carboxylic acid hydrochloride is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural properties and biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.
Structural Characteristics
The compound is characterized by the presence of two methyl groups at the 4-position of the piperidine ring, which imparts distinct steric and electronic properties. This structural uniqueness influences its reactivity and interaction with biological targets, differentiating it from other piperidine derivatives.
This compound acts primarily as a ligand, binding to specific enzymes or receptors. This interaction can modulate their activity, thereby influencing various biochemical pathways. The compound's ability to engage with molecular targets makes it valuable for therapeutic applications, particularly in cancer treatment and enzyme modulation .
Biological Activity
The biological activity of this compound has been evaluated in various studies. Key findings include:
- Cytotoxicity : The compound has shown potential cytotoxic effects against several cancer cell lines. For instance, studies indicate that it exhibits selective toxicity towards neoplastic cells while sparing non-malignant cells .
- Enzyme Interaction : The compound's interaction with specific enzymes has been documented, suggesting its role in modulating enzyme activity, which is critical for various metabolic pathways.
Table 1: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Cytotoxicity | Selective toxicity towards cancer cells | |
| Enzyme Modulation | Interaction with specific enzymes | |
| Receptor Binding | Acts as a ligand for various receptors |
Case Studies
Several case studies highlight the compound's biological activity:
- Cytotoxic Evaluation : In a study evaluating the cytotoxic effects on human squamous cell carcinoma (Ca9-22), this compound demonstrated significant cytotoxicity with submicromolar CC50 values. The selectivity index indicated a preference for targeting malignant cells over non-malignant fibroblasts .
- Enzyme Interaction Studies : Research involving high-throughput screening revealed that the compound interacts with specific molecular targets involved in cancer progression. Its ability to modulate these targets suggests potential applications in developing targeted therapies .
Comparative Analysis
When compared to similar compounds, such as piperidine derivatives with varying substituents, this compound stands out due to its enhanced binding affinity and specificity towards certain biological targets. This uniqueness enhances its potential as a therapeutic agent.
Table 2: Comparison with Similar Compounds
Q & A
Q. What are the validated analytical methods for determining the purity of 4,4-dimethylpiperidine-3-carboxylic acid hydrochloride?
Purity assessment typically employs a combination of titration, infrared (IR) spectroscopy, and high-performance liquid chromatography (HPLC). For titration, the compound is dissolved in alcohol, acidified with HCl, and titrated with sodium hydroxide to determine the endpoint, ensuring purity within 98.0–102.0% (dry weight basis) . IR spectroscopy verifies structural integrity by comparing absorption bands to reference standards. HPLC methods, such as reverse-phase (RP-HPLC) with UV detection, provide precision data (e.g., intraday/interday RSD <2%) for quantification .
Q. How is this compound synthesized, and what intermediates are critical for yield optimization?
Synthesis often involves cyclization of substituted piperidine precursors. For example, ethyl 4-oxo-piperidine-3-carboxylate hydrochloride (a structurally related compound) is synthesized via esterification and subsequent cyclization under acidic conditions . Key intermediates include protected carboxylic acid derivatives (e.g., methyl or ethyl esters) and dimethyl-substituted piperidine scaffolds. Reaction temperature (e.g., 0–5°C for cyclization) and stoichiometric control of HCl are critical to minimize byproducts and maximize yield .
Q. What stability protocols are recommended for long-term storage of this compound?
The hydrochloride salt should be stored at –20°C in airtight, light-resistant containers to prevent hydrolysis or degradation. Stability studies for analogous piperidine derivatives (e.g., meperidine hydrochloride) confirm ≥5-year stability under these conditions . Accelerated stability testing (40°C/75% RH for 6 months) can predict degradation pathways, with HPLC monitoring for impurity formation .
Advanced Research Questions
Q. How can researchers resolve enantiomeric impurities in this compound?
Chiral chromatography using polysaccharide-based columns (e.g., Chiralpak AD-H) with a hexane/ethanol mobile phase is effective. For example, (3R,4S)- and (3S,4R)-enantiomers of related piperidine derivatives are resolved with a resolution factor >2.0 . Alternatively, enzymatic resolution with lipases (e.g., Candida antarctica) selectively hydrolyzes one enantiomer, achieving >98% enantiomeric excess .
Q. What strategies are used to identify and quantify process-related impurities in this compound?
Impurity profiling employs LC-MS/MS and spiking experiments with reference standards. For example, EP-grade impurities (e.g., ofloxacin N-oxide hydrochloride) are quantified using RP-HPLC with a C18 column and 0.1% trifluoroacetic acid/acetonitrile gradient . Structural elucidation of unknown impurities (e.g., dimeric byproducts) requires high-resolution mass spectrometry (HRMS) and 2D NMR .
Q. How does the steric hindrance of the 4,4-dimethyl group influence the compound’s reactivity in derivatization reactions?
The dimethyl group restricts conformational flexibility, reducing nucleophilic substitution rates at the piperidine nitrogen. For example, acylation reactions (e.g., with acetyl chloride) require elevated temperatures (80–100°C) and prolonged reaction times (24–48 hours) compared to non-methylated analogs . Computational studies (DFT) suggest that the bulky substituents increase activation energy by 15–20 kJ/mol .
Q. What pharmacological assays are suitable for evaluating the biological activity of this compound?
In vitro receptor binding assays (e.g., opioid or sigma receptors) use radiolabeled ligands (e.g., [³H]-naloxone) to measure IC₅₀ values. For metabolic studies, hepatic microsomal incubations (human/rat) with LC-MS analysis identify major metabolites, such as N-demethylated or hydroxylated derivatives . Toxicity screening in zebrafish embryos (96-hour LC₅₀) assesses acute safety profiles .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

